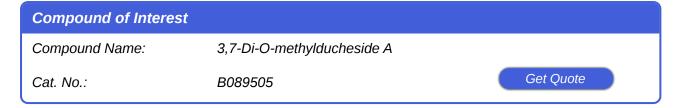


In-depth Technical Guide to the Spectroscopic Data of Ducheside A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ducheside A, a significant natural product isolated from Duchesnea indica (Andr.) Focke. The initial request for data on "3,7-Di-O-methylducheside A" led to the clarification that the correct nomenclature for the compound of interest, as first reported, is Ducheside A. This document presents the available spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support research and development activities.

Compound Identification

Through a systematic search, it was determined that the compound initially referred to as "3,7-Di-O-methylducheside A" is correctly identified as Ducheside A. The structural elucidation of Ducheside A was first published by Ye and Yang in 1996 in the journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica).

Systematic Name: 3'-O-methyl-ellagic acid-4-O-β-D-xylopyranoside Molecular Formula: C₂₀H₁₆O₁₂

Spectroscopic Data

At present, the detailed, raw spectroscopic data (NMR and MS) for Ducheside A from the primary literature is not available in the publicly accessible databases and search results. The



original publication from 1996, which would contain this specific information, could not be retrieved in its full text.

Therefore, this guide will present a generalized overview of the expected spectroscopic characteristics of a compound with the structure of Ducheside A, based on the known spectral properties of its constituent parts: a methoxy-ellagic acid core and a xylose moiety.

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For Ducheside A (C₂₀H₁₆O₁₂), the expected mass spectral data is as follows:

Ionization Mode	lon Type	Calculated m/z
ESI-	[M-H] ⁻	447.0518
ESI+	[M+H] ⁺	449.0667
ESI+	[M+Na]+	471.0486

Experimental Protocol (Generalized for Electrospray Ionization - ESI): A solution of the purified Ducheside A would be prepared in a suitable solvent such as methanol or acetonitrile. This solution would be introduced into the ESI source of a mass spectrometer. The instrument would be operated in both positive and negative ion modes to observe the protonated molecule [M+H]+, sodium adduct [M+Na]+, and the deprotonated molecule [M-H]-. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei of Ducheside A, based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data for Ducheside A



Position	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
Ellagic Acid Moiety			
H-5	~7.5	S	
H-5'	~7.6	S	_
OCH₃-3'	~4.0	S	_
Xylose Moiety			
H-1"	~5.2	d	~7.5
H-2"	~3.5-3.8	m	
H-3"	~3.5-3.8	m	_
H-4"	~3.5-3.8	m	
H-5"a	~3.4	dd	~11.5, 5.5
H-5"b	~3.9	dd	~11.5, 2.0

Table 2: Predicted ¹³C NMR Data for Ducheside A



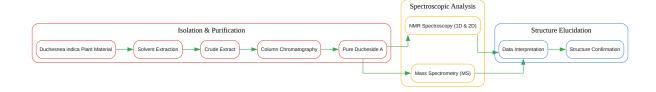
Ellagic Acid Moiety C-1 -112 C-2 -140 C-3 -141 C-4 -150 C-5 -110 C-6 -113 C-7 (C=O) -159 C-1' -114 C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCH ₃ -3' -61 Xylose Moiety C-1" -105 C-2" -75 C-3" -78 C-4" -71 C-5" -78	Position	Predicted δ (ppm)
C-2 -140 C-3 -141 C-4 -150 C-5 -110 C-6 -113 C-7 (C=O) -159 C-1' -114 C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCHs-3' -61 Xylose Moiety C-1" -105 C-2" -75 C-3" -78 C-4" -71	Ellagic Acid Moiety	
C-3 -141 C-4 -150 C-5 -110 C-6 -113 C-7 (C=O) -159 C-1' -114 C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCH ₃ -3' -61 Xylose Moiety C-1" -105 C-2" -75 C-3" -78 C-4" -71	C-1	~112
C-4 -150 C-5 -110 C-6 -113 C-7 (C=O) -159 C-1' -114 C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCH ₃ -3' -61 Xylose Moiety C-1" -105 C-2" -75 C-3" -78 C-4" -71	C-2	~140
C-5 -110 C-6 -113 C-7 (C=O) -159 C-1' -114 C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCH ₃ -3' -61 Xylose Moiety C-1" -105 C-2" -75 C-3" -78 C-4" -71	C-3	~141
C-6 ~113 C-7 (C=O) ~159 C-1' ~114 C-2' ~142 C-3' ~143 C-4' ~152 C-5' ~111 C-6' ~115 C-7' (C=O) ~159 OCH ₃ -3' ~61 Xylose Moiety C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-4	~150
C-7 (C=O) -159 C-1' -114 C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCH ₃ -3' -61 Xylose Moiety C-1" -75 C-2" -75 C-3" -78 C-4" -71	C-5	~110
C-1' ~114 C-2' ~142 C-3' ~143 C-4' ~152 C-6' ~115 C-7' (C=O) ~159 OCH ₃ -3' ~61 Xylose Moiety C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-6	~113
C-2' -142 C-3' -143 C-4' -152 C-5' -111 C-6' -115 C-7' (C=O) -159 OCH ₃ -3' -61 Xylose Moiety C-1" -105 C-2" -75 C-3" -78 C-4" -71	C-7 (C=O)	~159
C-3'	C-1'	~114
C-4' ~152 C-5' ~111 C-6' ~115 C-7' (C=O) ~159 OCH ₃ -3' ~61 Xylose Moiety —105 C-2" ~75 C-3" ~78 C-4" ~71	C-2'	~142
C-5' ~111 C-6' ~115 C-7' (C=O) ~159 OCH ₃ -3' ~61 Xylose Moiety C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-3'	~143
C-6' ~115 C-7' (C=O) ~159 OCH ₃ -3' ~61 Xylose Moiety ~105 C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-4'	~152
C-7' (C=O) ~159 OCH ₃ -3' ~61 Xylose Moiety —105 C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-5'	~111
OCH₃-3' ~61 Xylose Moiety ~105 C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-6'	~115
Xylose Moiety C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	C-7' (C=O)	~159
C-1" ~105 C-2" ~75 C-3" ~78 C-4" ~71	OCH₃-3'	~61
C-2" ~75 C-3" ~78 C-4" ~71	Xylose Moiety	
C-3" ~78 C-4" ~71	C-1"	~105
C-4" ~71	C-2"	~75
	C-3"	~78
C-5" ~67	C-4"	~71
	C-5"	~67



Experimental Protocol (Generalized for NMR Spectroscopy): A sample of pure Ducheside A would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak.

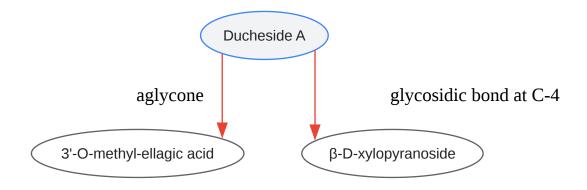
Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of a natural product like Ducheside A.



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Caption: General workflow for the isolation and structural elucidation of Ducheside A.



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 To cite this document: BenchChem. [In-depth Technical Guide to the Spectroscopic Data of Ducheside A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089505#spectroscopic-data-of-3-7-di-o-methylducheside-a-nmr-ms]

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